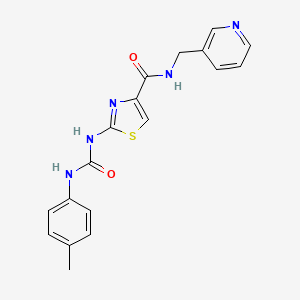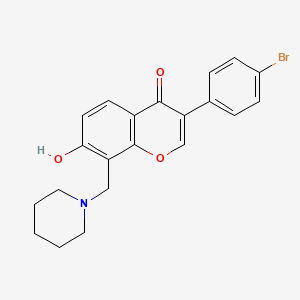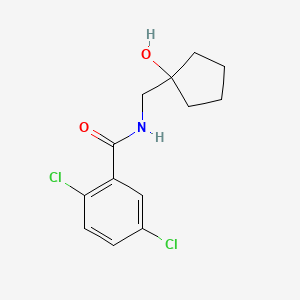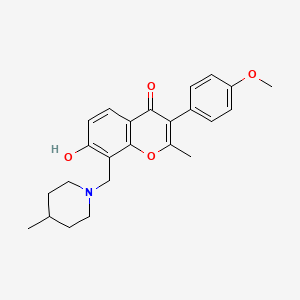
N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also known as PTUC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PTUC has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Antimicrobial and Antitumor Applications
Research on pyridine thiazole derivatives, similar to N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, demonstrates significant antimicrobial and antitumor properties. A study by Zou Xun-Zhong et al. (2020) explored the synthesis of two pyridine thiazole derivatives and their zinc(II) complexes, revealing that these complexes exhibited greater biological activity compared to the free ligands, with specificity for certain bacteria and cancer cell lines (Zou Xun-Zhong et al., 2020).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Compounds structurally related to this compound have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). R. Borzilleri et al. (2006) discovered that these compounds exhibit significant kinase selectivity and efficacy in human lung and colon carcinoma models (R. Borzilleri et al., 2006).
Antituberculosis Activity
Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, similar in structure to the compound , have shown promising activity against Mycobacterium tuberculosis. A study by V. U. Jeankumar et al. (2013) found that these compounds exhibit significant inhibition of Mycobacterium tuberculosis DNA gyrase and are not cytotoxic at effective concentrations (V. U. Jeankumar et al., 2013).
Industrial Waste Removal
N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, a compound structurally related to this compound, has been used in the synthesis of a magnetic nanoadsorbent for the removal of Zn2+ and Cd2+ ions from industrial waste. Kiomars Zargoosh et al. (2015) demonstrated the efficiency of this process, highlighting its practicality for industrial waste treatment (Kiomars Zargoosh et al., 2015).
Antimycobacterial Activity of Pyridine Derivatives
Substituted isosteres of pyridine and pyrazinecarboxylic acids, closely related to the compound of interest, have been synthesized and tested against Mycobacterium tuberculosis. M. Gezginci et al. (1998) found that these compounds exhibit activities comparable to pyrazinamide, a standard antituberculosis drug (M. Gezginci et al., 1998).
Dynamic Tautomerism and Divalent N(I) Character
N-(Pyridin-2-yl)thiazol-2-amine, structurally similar to the compound , exhibits dynamic tautomerism and divalent N(I) character, as reported by Sonam Bhatia et al. (2013). This study provided insights into electron distribution and tautomeric preferences of such compounds (Sonam Bhatia et al., 2013).
Propriétés
IUPAC Name |
2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12-4-6-14(7-5-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVNAGCCXCRJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)

![4-Benzyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)


![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![N-[2-[(2-Methoxy-2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2838173.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)

![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)
